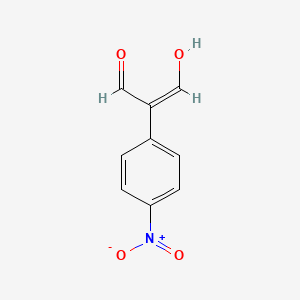
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde is an organic compound characterized by the presence of a hydroxyl group, a nitrophenyl group, and an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde typically involves the condensation of 4-nitrobenzaldehyde with a suitable precursor under controlled conditions. One common method involves the use of cyanoacetic acid in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency. For example, the use of packed-bed microreactors with ionic liquid catalysts has been shown to improve the yield and selectivity of the product . These methods are designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted acrylaldehydes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit quorum sensing in bacteria, thereby preventing the formation of biofilms . The compound’s electrophilic aldehyde group can react with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylacetic acid: Similar in structure but lacks the acrylaldehyde moiety.
4-Nitrophenylhydrazine: Contains a nitrophenyl group but differs in functional groups.
4-Nitrophenylmethanol: Similar nitrophenyl group but with a hydroxyl group instead of an aldehyde.
Uniqueness
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Actividad Biológica
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7N O4
- Molecular Weight : 193.16 g/mol
- Structure : The compound features a hydroxyl group and a nitrophenyl moiety, contributing to its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cells. This inhibition can affect processes such as apoptosis and cell proliferation.
- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Case Studies
- Enzyme Interaction Studies :
- Antioxidant Activity Assessment :
- Anti-inflammatory Mechanisms :
Data Tables
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Enzyme Inhibition | IC50 Measurement | Inhibits aldose reductase with IC50 = 25 µM |
| Antioxidant Activity | DPPH Assay | Scavenging activity comparable to ascorbic acid |
| Anti-inflammatory Effects | Cytokine Assays | Reduces TNF-α and IL-6 levels in macrophages |
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
(Z)-3-hydroxy-2-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,11H/b8-5+ |
Clave InChI |
ITSOOOACTGSLMS-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=C/O)/C=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=CO)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















